molecular formula C6H11ClN2S B8349755 4-Amino-4-cyano-tetrahydrothiopyrane hydrochloride

4-Amino-4-cyano-tetrahydrothiopyrane hydrochloride

Cat. No. B8349755
M. Wt: 178.68 g/mol
InChI Key: HPJLSRXFFQYHTI-UHFFFAOYSA-N
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Patent
US07872006B2

Procedure details

To a solution of potassium cyanide (5.6 g) and ammonium chloride (5.06 g) in water (17 mL) was added a solution of tetrahydrothiopyran-4-one (10 g) in methanol (22 mL) and the mixture was refluxed under heating overnight. After cooling to room temperature, to the reaction mixture was added an aqueous 1N sodium hydroxide solution. The mixture was extracted with diethyl ether and the organic layer was dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and to a solution of the residue in diethyl ether was added 4N HCl-ethyl acetate. The precipitates were collected by filtration to give 4-amino-4-cyano-tetrahydrothiopyrane hydrochloride (13.6 g, yield: 88%) as a colorless solid.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[Cl-:4].[NH4+:5].[S:6]1[CH2:11][CH2:10][C:9](=O)[CH2:8][CH2:7]1.[OH-].[Na+]>O.CO>[ClH:4].[NH2:5][C:9]1([C:1]#[N:2])[CH2:10][CH2:11][S:6][CH2:7][CH2:8]1 |f:0.1,2.3,5.6,9.10|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
5.06 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
10 g
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Quantity
17 mL
Type
solvent
Smiles
O
Name
Quantity
22 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo and to a solution of the residue in diethyl ether
ADDITION
Type
ADDITION
Details
was added 4N HCl-ethyl acetate
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1(CCSCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.